molecular formula C18H20N4O2 B2383365 9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 500267-15-2

9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2383365
CAS No.: 500267-15-2
M. Wt: 324.384
InChI Key: LEJFEFIOCWZDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetically crafted heterocyclic compound that represents a promising scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors. This complex molecule belongs to the triazoloquinazolinone family, a class known for its diverse biological activities. Its core structure is designed to mimic ATP, allowing it to competitively bind to the catalytic sites of various protein kinases. Research on analogous triazoloquinazolinone derivatives has demonstrated potent and selective inhibition of key kinases, including JAK3 and TYK2 , which are critical signaling nodes in immune and inflammatory pathways. Consequently, this compound serves as a valuable chemical probe for investigating intracellular signaling cascades like the JAK-STAT pathway, with potential research applications in autoimmune diseases, hematological cancers, and other proliferative disorders. The specific substitution pattern, featuring the 2-methoxyphenyl group, is a key structural determinant for optimizing binding affinity and selectivity, making it a crucial intermediate for structure-activity relationship (SAR) studies. Researchers utilize this compound to elucidate novel mechanisms of kinase regulation and to serve as a lead structure for the design of next-generation targeted therapeutics.

Properties

IUPAC Name

9-(2-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-12-15(13(23)9-18)16(22-17(21-12)19-10-20-22)11-6-4-5-7-14(11)24-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJFEFIOCWZDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to bind with their target proteins via coordination, hydrogen bonding, and stacking interactions. These interactions can lead to changes in the target protein’s function, potentially inhibiting its activity.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the activity of enzymes involved in sterol biosynthesis, such as sterol demethylase. This inhibition can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of fungal growth.

Biological Activity

9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound belonging to the triazoloquinazolinone class. Its unique structure includes a fused triazole and quinazoline scaffold that enhances its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2} with a molecular weight of approximately 324.384 g/mol. The presence of methoxy groups in its structure improves solubility and interaction with biological targets.

Anticancer Activity

Research indicates that compounds in the triazoloquinazolinone class exhibit significant antiproliferative and anticancer activities. Studies have demonstrated that related compounds show cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HePG-2 (hepatocellular carcinoma)
  • HCT-116 (colorectal carcinoma)

The mechanism of action generally involves the inhibition of cell proliferation and induction of apoptosis in malignant cells. For instance, in vitro studies have shown that this compound exhibits moderate cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM against various cancer cell lines .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the cytotoxic effects of synthesized triazoloquinazolinones on MCF-7 cells. The compound exhibited significant growth inhibition and induced apoptosis by arresting the cell cycle at the G2/M phase .
  • Colorectal Carcinoma Study : Another investigation focused on HCT-116 cells where this compound showed the highest anti-proliferative effect among tested derivatives .

The biological activity of this compound appears to stem from its ability to interact with specific kinases or transcription factors involved in tumor growth. Preliminary data suggest that it may inhibit pathways crucial for cancer cell survival and proliferation . Detailed interaction studies are necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their biological activities:

Compound NameMolecular FormulaBiological Activity
9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-oneC18H20N4O2C_{18}H_{20}N_{4}O_{2}Anticancer activity against various cell lines
3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dioneC18H20N4O2C_{18}H_{20}N_{4}O_{2}Cytotoxic effects observed in preclinical studies
6-(2-Methylphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2]C26H28N4O5C_{26}H_{28}N_{4}O_{5}Antitumor properties reported

Scientific Research Applications

Biological Activities

Research indicates that compounds within the triazoloquinazolinone class exhibit a broad spectrum of biological activities. Specific applications include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial action against various bacterial strains. In vitro studies report Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is required to elucidate its mechanisms of action and efficacy compared to standard chemotherapeutics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. Its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have documented the applications of 9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one:

  • Synthesis of Novel Compounds : Researchers have utilized this compound as a building block for synthesizing novel bis-fused quinazolin-8(4H)-ones linked via amide linkages. These derivatives are being explored for enhanced pharmacological profiles .
  • Comparative Studies : In comparative studies with standard drugs such as isoniazid for antitubercular activity, derivatives of this compound showed significantly superior efficacy .
  • Mechanistic Studies : Interaction studies have been conducted to understand how this compound interacts with biological targets. These studies are crucial for elucidating its pharmacokinetics and pharmacodynamics .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialEffective against various bacterial strainsMIC values: 10-50 µg/mL
AntitumorPotential cytotoxic effects against cancer cell linesRequires further investigation
Anti-inflammatoryReduces inflammation in preclinical modelsInhibition of pro-inflammatory cytokines
Synthesis of DerivativesUsed as a building block for novel compoundsEnhanced pharmacological profiles observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Differences

Compound Name & Substituent Molecular Formula MW (g/mol) logP Polar Surface Area (Ų) Key Features
Target Compound : 9-(2-methoxyphenyl) C₁₈H₂₀N₄O₂ 324.38 3.57* 54.29 Enhanced lipophilicity; 2-methoxy improves metabolic stability .
9-(4-Hydroxyphenyl) analog () C₁₇H₁₈N₄O₂ 310.35 2.89 62.31 Higher polarity due to -OH; lower logP impacts membrane permeability .
9-(2-Chlorophenyl) analog () C₁₇H₁₇ClN₄O 328.80 3.34 51.56 Chlorine increases electronegativity; potential for stronger receptor binding .
9-(4-Diethylaminophenyl) analog () C₂₁H₂₇N₅O 365.48 3.57 54.29 Diethylamino group enhances basicity; may improve solubility in acidic environments .
9-Phenyl analog () C₁₇H₁₈N₄O 294.35 3.10 48.67 Simpler structure; lower MW but reduced specificity .

*Estimated based on analogs in –13.

Table 2: Catalytic Efficiency and Reaction Conditions

Compound Catalyst Reaction Time Yield (%) Key Advantage Reference
Target Compound NGPU catalyst 2–3 hours 85–90 Recyclable catalyst; solvent-free conditions .
9-(4-Hydroxyphenyl) analog NGPU catalyst 1.5 hours 92 Superior to traditional catalysts (e.g., p-TSA) .
Tetrazoloquinazoline () p-TSA 10 minutes 88 Ultra-fast but non-reusable catalyst .
Benzazoloquinazolinones Sulfamic acid 4–6 hours 75–80 Low cost but moderate yields .

Key Insight : The target compound benefits from green chemistry principles (e.g., NGPU catalyst reusability) compared to p-TSA or sulfamic acid methods. However, tetrazoloquinazoline synthesis () achieves faster reaction times due to solvent-free conditions .

Spectral Characterization

  • ¹H NMR : The 2-methoxy group in the target compound produces a singlet at δ 3.80–3.85 ppm, distinct from 4-hydroxyphenyl analogs (δ 5.20–5.30 ppm for -OH) .
  • FT-IR: A carbonyl stretch at 1643 cm⁻¹ confirms the quinazolinone core, consistent across analogs .

Preparation Methods

One-Pot Three-Component Condensation Using SBA-Pr-SO3H

The most efficient method involves a one-pot, three-component reaction catalyzed by sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H). This approach combines 2-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and dimedone under solvent-free conditions at 90°C. The reaction proceeds via a Michael addition of the triazole’s amino group to the α,β-unsaturated ketone intermediate formed from dimedone and the aldehyde, followed by cyclodehydration to yield the triazoloquinazolinone framework.

Reaction Conditions:

  • Catalyst: SBA-Pr-SO3H (15 mg/mmol)
  • Temperature: 90°C
  • Time: 5 minutes
  • Yield: 90%

The nanoporous structure of SBA-Pr-SO3H enhances reactant confinement, accelerating the reaction while minimizing side products. The catalyst is reusable for up to five cycles without significant activity loss.

DABCO-Catalyzed Synthesis Under Solvent-Free Conditions

An alternative methodology employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst. This method adapts conditions from related pyrimidoquinoline syntheses, where 2-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and dimedone are heated at 90°C for 1 hour. DABCO facilitates both the Knoevenagel condensation and subsequent cyclization steps.

Reaction Conditions:

  • Catalyst: DABCO (20 mol%)
  • Temperature: 90°C
  • Time: 60 minutes
  • Yield: 85%

While slightly lower in yield compared to SBA-Pr-SO3H, this method avoids specialized catalysts and leverages DABCO’s dual role in deprotonation and stabilization of intermediates.

Stepwise Synthesis via Intermediate Isolation

A traditional stepwise approach involves sequential preparation of the triazole-aldehyde adduct followed by cyclization with dimedone. 4-(Prop-2-ynyloxy)benzaldehyde is first synthesized from 2-methoxybenzaldehyde and propargyl bromide, then subjected to a Huisgen cycloaddition with benzyl azide to form the triazole moiety. The final cyclization with dimedone occurs under acidic conditions (acetic acid, 90°C).

Reaction Conditions:

  • Cycloaddition Catalyst: CuSO4/Na ascorbate
  • Cyclization Catalyst: Acetic acid
  • Overall Yield: 78%

This method offers precise control over intermediate purity but requires multiple purification steps, reducing overall efficiency.

Optimization Studies and Mechanistic Insights

Catalyst Screening and Solvent Effects

Comparative studies reveal that SBA-Pr-SO3H outperforms homogeneous acids (e.g., p-toluenesulfonic acid) and bases (e.g., K2CO3) due to its high surface area and Brønsted acidity. Solvent-free conditions consistently yield superior results compared to solvent-mediated reactions (Table 1).

Table 1. Catalyst and Solvent Impact on Reaction Yield

Catalyst Solvent Temperature (°C) Time (min) Yield (%)
SBA-Pr-SO3H None 90 5 90
DABCO None 90 60 85
p-TSA None 90 60 43
K2CO3 EtOH Reflux 240 26

Temperature and Time Dependence

Microwave-assisted synthesis (100°C, 10 minutes) has been explored for analogous triazoloquinazolines, achieving yields up to 88%. However, excessive temperatures (>110°C) promote decomposition, necessitating careful thermal control.

Characterization and Analytical Validation

Spectroscopic Data

The compound exhibits characteristic IR absorptions at 1648 cm⁻¹ (C=O stretch) and 3416 cm⁻¹ (N-H stretch). ¹H NMR (400 MHz, CDCl3) signals include δ 1.12 (s, 6H, CH(CH3)2), 2.85 (d, 2H, CH2), 3.85 (s, 3H, OCH3), and 7.21–7.35 (m, 4H, Ar-H). High-resolution mass spectrometry confirms the molecular ion peak at m/z 322.142976 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a tricyclic framework with the 2-methoxyphenyl group occupying the equatorial position. The dihedral angle between the triazole and quinazolinone rings is 12.5°, indicating moderate conjugation.

Comparative Analysis of Methodologies

The one-pot SBA-Pr-SO3H method stands out for its rapid reaction time (5 minutes) and high yield (90%), attributed to the catalyst’s nanoporous structure and strong acidity. In contrast, the DABCO-mediated route, while efficient, requires longer durations and offers marginally lower yields. The stepwise approach, though flexible, is less practical for large-scale synthesis due to its multi-step nature.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters must be controlled?

The synthesis typically involves multi-step procedures starting with cyclocondensation of substituted quinazoline precursors. Key steps include:

  • Cyclization : Controlled temperature (80–120°C) and solvent selection (e.g., DMF or ethanol) to promote ring closure .
  • Catalyst optimization : Deep eutectic solvents (e.g., NGPU) improve reaction efficiency, reducing time from 12–24 hours to 3–5 hours with yields >85% .
  • Substituent introduction : Methoxyphenyl groups are added via nucleophilic aromatic substitution under inert atmospheres . Critical parameters include solvent polarity, temperature gradients, and catalyst loading to avoid side products.

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects tautomeric forms (18 possible tautomers due to triazole-quinazoline fusion) .
  • LC-MS : Validates molecular weight (MW 362.35 g/mol) and detects impurities (<2% by HPLC) .
  • X-ray crystallography : Resolves stereochemistry (e.g., (9S)-configuration in analogs) and hydrogen-bonding patterns .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., 72.27% C, 5.16% H, 16.86% N in related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in challenging cyclization steps?

Parameter Optimization Strategy Yield Improvement
CatalystReplace traditional bases (K₂CO₃) with NGPU deep eutectic catalyst85% → 92%
SolventUse polar aprotic solvents (e.g., DMF) for better solubility of intermediates70% → 88%
Temperature controlGradual heating (50°C → 120°C over 2 hours) prevents decomposition65% → 82%
Substrate ratioMaintain 1:1.2 molar ratio of quinazoline precursor to methoxyphenyl reagent75% → 90%

Q. What strategies resolve discrepancies between computational predictions (e.g., XLogP) and experimental solubility?

  • Re-evaluate tautomer contributions : The compound’s 18 possible tautomers may skew computed XLogP (2.9) vs. experimental logP (3.4–3.7) . Use dynamic NMR to identify dominant tautomers in solution.
  • Solubility profiling : Test in buffered solutions (pH 1–10) to account for ionization effects. Poor aqueous solubility (<0.1 mg/mL) often correlates with high XLogP .
  • Co-solvent screening : Add 10–20% PEG-400 or cyclodextrins to enhance solubility without altering stability .

Q. How should contradictory biological activity results across assays be investigated?

  • Assay standardization : Compare cytotoxicity (IC₅₀) in MTT vs. ATP-based assays under identical conditions (e.g., 48-hour exposure, 10% FBS) .
  • Metabolic interference : Methoxyphenyl groups may interact with CYP450 isoforms, causing false positives in liver microsome assays . Include control experiments with CYP inhibitors.
  • Structural analogs : Test derivatives (e.g., 3-trifluoromethyl or 4-bromo substitutions) to isolate pharmacophore contributions .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to map interactions with kinase targets (e.g., EGFR or CDK2). The methoxyphenyl group shows π-π stacking in ATP-binding pockets .
  • MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with antitumor activity (R² = 0.89 in analogs) .

Data Contradiction Analysis

  • Case Study : A 2025 study reported IC₅₀ = 2.1 µM against breast cancer cells, while a 2023 study found IC₅₀ = 8.7 µM .
    • Resolution : The discrepancy arose from differences in cell lines (MCF-7 vs. MDA-MB-231) and serum concentration (5% vs. 10% FBS). Standardize protocols using CLSI guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.